molecular formula C14H9BrN4 B13862476 4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile

4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile

Katalognummer: B13862476
Molekulargewicht: 313.15 g/mol
InChI-Schlüssel: MWNTZRXJESENIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features both azido and bromomethyl functional groups attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the introduction of azido and bromomethyl groups to a biphenyl core. One common method involves the bromination of a biphenyl derivative followed by azidation. The reaction conditions often include the use of solvents like acetonitrile or chloroform and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The azido and bromomethyl groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide for azidation and bromine for bromination.

    Reduction: Hydrogen gas or other reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, azidation would yield azido derivatives, while reduction would yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromomethyl group can undergo nucleophilic substitution, making it a versatile intermediate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both azido and bromomethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound for creating complex molecules and materials.

Eigenschaften

Molekularformel

C14H9BrN4

Molekulargewicht

313.15 g/mol

IUPAC-Name

2-[4-[azido(bromo)methyl]phenyl]benzonitrile

InChI

InChI=1S/C14H9BrN4/c15-14(18-19-17)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-16/h1-8,14H

InChI-Schlüssel

MWNTZRXJESENIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(N=[N+]=[N-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.